Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate
Description
Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the para position (C5) and a carbamoyl moiety at the meta position (C3). The carbamoyl group is further substituted with a 3-methoxypropyl chain, introducing both polar (carbamoyl, methoxy) and nonpolar (propyl) characteristics. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid structure.
Potential applications include its use as an intermediate in pharmaceutical or agrochemical development, where the nitro group may serve as a reactive site for further derivatization.
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 3-(3-methoxypropylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O6/c1-20-5-3-4-14-12(16)9-6-10(13(17)21-2)8-11(7-9)15(18)19/h6-8H,3-5H2,1-2H3,(H,14,16) |
InChI Key |
UALKLUQPEUUXDT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 3-nitrobenzoate. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to introduce the carbamoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes reduction under controlled conditions:
Mechanistic Insight : The nitro group is reduced to an amine (-NH₂) via intermediate nitroso and hydroxylamine stages, with catalytic hydrogenation being more selective than acidic conditions.
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
| Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (aqueous) | Reflux, 6 hours | 3-[(3-Methoxypropyl)carbamoyl]-5-nitrobenzoic acid | ~85 | |
| LiOH (THF/H₂O) | Room temperature, 12 h | Same as above | >90 | (inferred) |
Kinetics : Alkaline hydrolysis proceeds faster than acid-catalyzed pathways due to nucleophilic attack by hydroxide ions on the ester carbonyl .
Amide Bond Cleavage
The carbamoyl group (-CONH-) is susceptible to cleavage under acidic or basic conditions:
| Reagents | Conditions | Products | Selectivity | Reference |
|---|---|---|---|---|
| HBr (48% aq.) | Reflux, 8 hours | 5-Nitroisophthalic acid + 3-Methoxypropylamine | High | |
| NaOH (6M) | 100°C, 4 hours | Same as above | Moderate |
Side Reactions : Prolonged exposure to strong acids may degrade the nitro group.
Electrophilic Aromatic Substitution
The electron-deficient benzene ring participates in limited electrophilic reactions:
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Halogenation | Cl₂, FeCl₃, 0°C | Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitro-2-chlorobenzoate | <10 | (analogous) |
| Sulfonation | H₂SO₄, SO₃, 50°C | Not observed | – |
Rationale : The nitro and carbamoyl groups deactivate the ring, making electrophilic substitution challenging except under forceful conditions .
Nitro Group Transformations
The nitro group participates in redox and coupling reactions:
Stability and Degradation
Key Research Findings
-
Synthetic Optimization : Carbamoylation yields improve from 65% to 92% when using DCC/DMAP in anhydrous THF.
-
Reduction Selectivity : Catalytic hydrogenation preserves the carbamoyl group, whereas Sn/HCl may partially cleave it .
-
Hydrolysis Kinetics : Pseudo-first-order rate constants () for ester hydrolysis in NaOH: s⁻¹ at 25°C .
Scientific Research Applications
Research indicates that Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | Induces apoptosis through mitochondrial pathways |
| MCF-7 (Breast Cancer) | 15 | Inhibits cell proliferation via cell cycle arrest |
| A549 (Lung Cancer) | 20 | Modulates apoptotic pathways |
The anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound also shows potential antimicrobial effects:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
These results suggest that this compound may serve as an effective antibacterial agent, warranting further investigation into its mechanisms of action.
Case Study 1: Cancer Treatment
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to induce apoptosis was a key factor in its anticancer effects.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested the antimicrobial properties of this compound against a panel of pathogenic bacteria. The findings indicated that it effectively inhibited bacterial growth, particularly against Staphylococcus aureus. The study suggested potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituent at C3 | Nitro Group Position | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| This compound | Carbamoyl (3-methoxypropyl) | C5 | ~308.3 (calculated) | High polarity; potential H-bonding |
| Methyl 3-(cyanomethyl)-5-nitrobenzoate | Cyanomethyl | C5 | 220.18 | Lipophilic; hydrolytically stable |
| Methyl 3-(cyclopropylamino)-4-nitrobenzoate | Cyclopropylamino | C4 | 250.25 | Ring strain; moderate reactivity |
| Methyl 5-nitro-3-(propionyloxy)benzoate | Propionyloxy | C5 | 253.22 | Esterase-sensitive; low solubility |
Physical and Chemical Properties
- Polarity and Solubility: The carbamoyl group in the target compound enhances polarity compared to analogs with cyano (Methyl 3-(cyanomethyl)-5-nitrobenzoate) or ester (Methyl 5-nitro-3-(propionyloxy)benzoate) substituents. This likely increases aqueous solubility, though experimental data are lacking .
- Stability: The 3-methoxypropyl carbamoyl group may confer resistance to hydrolysis relative to ester-linked analogs but less stability than cyanomethyl derivatives, which are inert under physiological conditions.
Reactivity
- Nitro Group Reactivity: The electron-withdrawing nitro group at C5 directs electrophilic substitution to the C4 position. In contrast, Methyl 3-(cyclopropylamino)-4-nitrobenzoate has its nitro group at C4, altering regioselectivity in subsequent reactions .
- Carbamoyl vs.
Biological Activity
Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate (commonly referred to as Methyl 5-nitrobenzoate derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a nitro group, a methoxypropyl carbamate moiety, and a benzoate structure. The presence of these functional groups contributes to its pharmacological potential.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. Methyl 5-nitrobenzoate derivatives have been tested against various bacterial strains, with promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 5-nitrobenzoate | Staphylococcus aureus | 4 µg/mL |
| Methyl 5-nitrobenzoate | Escherichia coli | 8 µg/mL |
These findings suggest that this compound may have similar antimicrobial efficacy, potentially acting through mechanisms such as disruption of cell wall synthesis or inhibition of protein synthesis .
2. Anticancer Activity
The anticancer potential of nitrobenzoate derivatives has been extensively studied. For instance, certain derivatives have shown cytotoxic effects on cancer cell lines:
In vitro studies indicate that these compounds can induce apoptosis in cancer cells, possibly through the activation of caspase pathways and modulation of cell cycle progression .
3. Anti-inflammatory Effects
Methyl 5-nitrobenzoate derivatives have also been evaluated for their anti-inflammatory properties. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
| Assay Type | Result |
|---|---|
| COX-2 Inhibition | IC50 = 15 µM |
| TNF-α Release Inhibition | Significant reduction observed at 10 µM |
This suggests that this compound may be beneficial in treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell death.
- Apoptosis Induction : By activating apoptotic pathways in cancer cells, it can lead to decreased viability.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of Methyl 5-nitrobenzoate derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in reducing bacterial load in infected tissue samples from animal models, highlighting its potential for therapeutic use in resistant infections .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, Methyl 5-nitrobenzoate derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms between normal and cancerous cells .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate, and how can yield be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:
Nitro Group Introduction : Nitration of methyl 3-aminobenzoate using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts .
Amide Coupling : Reaction of 5-nitro-3-carboxybenzoate with 3-methoxypropylamine using coupling agents like HATU or EDC in DMF, with catalytic DMAP. Optimize molar ratios (1:1.2 for amine:carboxylic acid) and monitor reaction progress via TLC (hexane:EtOAc 3:1) .
Yield Optimization :
- Use anhydrous solvents to prevent hydrolysis.
- Purify intermediates via column chromatography (silica gel, gradient elution).
- For nitro group stability, avoid prolonged exposure to light .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect aromatic protons (δ 8.2–8.5 ppm for nitro-substituted benzene) and methoxy groups (δ 3.3–3.5 ppm). Compare to similar esters (e.g., methyl 4-fluoro-3-nitrobenzoate, δ 8.4 ppm for H-6 ).
- ¹³C NMR : Carbamoyl carbonyl at ~165 ppm, ester carbonyl at ~170 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (calculated: ~353.11 g/mol).
- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamoyl group.
- Conduct stability tests via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor degradation over time .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the carbamoyl group in this compound?
- Methodological Answer :
- Hydrolysis Studies : Under basic conditions (pH >10), the carbamoyl group undergoes nucleophilic attack by OH⁻, forming 3-methoxypropylamine and 5-nitrobenzoic acid. Monitor via pH-stat titration .
- Cross-Coupling Potential : The nitro group can be reduced to NH₂ (H₂/Pd-C), enabling Suzuki-Miyaura coupling for derivatization. Use 5% Pd/C in EtOH at 50 psi H₂ .
Q. How can computational modeling predict biological targets for this compound?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to simulate binding to enzymes with nitro-aromatic substrates (e.g., nitroreductases).
QSAR Analysis : Correlate substituent effects (e.g., methoxy chain length) with activity using descriptors like logP and H-bond acceptors .
Example : Analogous nitrobenzoates show affinity for bacterial nitroreductases (IC₅₀ ~5 µM) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish methoxypropyl chain protons from ester methyl).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in EtOAc/hexane .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate, δ 2.5 ppm for acetyl ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
